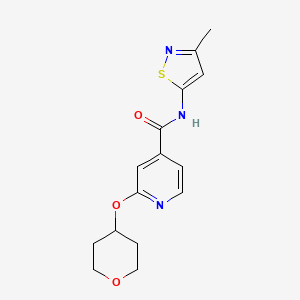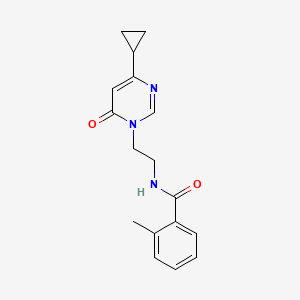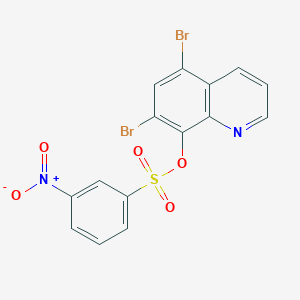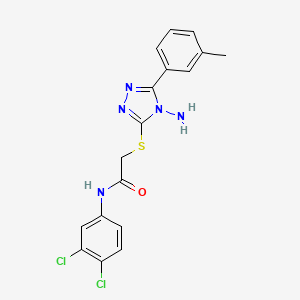
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as MI-T-23, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. MI-T-23 is a member of the isothiazole family of compounds and has shown promising results in various studies.
作用機序
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also disrupts the cell cycle of cancer cells, leading to their death. N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have a high degree of selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases.
実験室実験の利点と制限
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. It has also been shown to have a high degree of selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, there are some limitations to using N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions that could be pursued in the study of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One area of research could focus on optimizing the synthesis of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide to make it more efficient and cost-effective. Another area of research could focus on developing new derivatives of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide that have even greater selectivity and potency against cancer cells. Additionally, more research is needed to fully understand the mechanism of action of N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its potential applications in the treatment of other diseases.
合成法
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can be synthesized through a multistep process that involves the reaction of isothiazole with isonicotinic acid, followed by the addition of tetrahydro-2H-pyran-4-ol and 3-methylisothiazol-5-amine. The final product is obtained through purification and isolation techniques.
科学的研究の応用
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been widely studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines, including breast, lung, and prostate cancer. N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been studied for its potential use in treating bacterial and fungal infections.
特性
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-8-14(22-18-10)17-15(19)11-2-5-16-13(9-11)21-12-3-6-20-7-4-12/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLJYKKUWUEHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)


![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2925146.png)



![Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2925155.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2925156.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2925157.png)

![Ethyl 1-(1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate](/img/structure/B2925160.png)